N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide
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Overview
Description
N-(4-hydroxyphenyl)eicosa-5,8,11,14-tetraenamide is an anilide.
Scientific Research Applications
Pain Modulation
N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide, also known as AM404, plays a significant role in pain modulation. Studies have shown its effectiveness in reducing neuropathic and inflammatory pain through the inhibition of endocannabinoid transport. This was observed in various models, including acute nociception, neuropathic pain, and inflammatory pain, indicating its potential as a target for analgesic drug development (La Rana et al., 2006).
Neurochemical Effects
Research indicates that this compound enhances neurochemical effects similar to δ-9-tetrahydrocannabinol (THC), particularly when combined with inhibitors of fatty acid amide hydrolase. This suggests its influence on dopamine levels in the brain, which could be relevant for treating disorders related to endocannabinoid transmission (Solinas et al., 2007).
Cancer Research
In the context of cancer research, compounds structurally related to this compound have been studied for their anti-cancer properties. For example, N-(4-hydroxyphenyl)retinamide (HPR) has shown effectiveness in inducing apoptosis in neuroblastoma cells, suggesting its potential use in cancer management (di Vinci et al., 1994).
Neurological Disorders
There is evidence that this compound and related compounds might be effective in managing symptoms of neurological disorders. For instance, UCM707, a derivative, showed symptom control efficacy in models of Huntington's disease and multiple sclerosis, although it did not delay neurodegeneration in these disorders (Lago et al., 2006).
Skin Tumorigenesis
Research on N-(4-hydroxyphenyl)retinamide, a related compound, indicates its potential in inhibiting skin tumor promotion, providing insights into its use in cancer prevention and treatment (McCormick & Moon, 1986).
Unfolded Protein Response in Cancer Cells
The PERK/eIF2 alpha signaling pathway of the Unfolded Protein Response is essential for the cytotoxicity of 4HPR, a compound related to this compound, in cancer cells. This finding is crucial for understanding the molecular mechanisms underlying the cytotoxic effects of 4HPR on cancer cells (Lai & Wong, 2008).
Properties
Molecular Formula |
C26H37NO2 |
---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
(5E,8E,11E,14E)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
IJBZOOZRAXHERC-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1=CC=C(C=C1)O |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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